2-(1-Amino-3-ethylcyclohexyl)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-(1-amino-3-ethylcyclohexyl)acetic acid |
InChI |
InChI=1S/C10H19NO2/c1-2-8-4-3-5-10(11,6-8)7-9(12)13/h8H,2-7,11H2,1H3,(H,12,13) |
InChI Key |
WPERFZGGPSBALY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC(C1)(CC(=O)O)N |
Origin of Product |
United States |
Physicochemical Properties of 2 1 Amino 3 Ethylcyclohexyl Acetic Acid
A comprehensive search of publicly available scientific literature and chemical databases did not yield specific data on the physicochemical properties of 2-(1-Amino-3-ethylcyclohexyl)acetic acid. Information regarding its molecular weight, formula, melting point, boiling point, and solubility has not been documented in the reviewed sources.
Synthesis and Characterization of 2 1 Amino 3 Ethylcyclohexyl Acetic Acid
Detailed methods for the chemical synthesis of 2-(1-Amino-3-ethylcyclohexyl)acetic acid are not described in the current scientific literature. Consequently, information on reaction schemes, necessary reagents and catalysts, and purification techniques for this specific compound is not available. Similarly, there are no published data regarding its characterization using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), or Infrared (IR) spectroscopy.
Structure Activity Relationship Sar Studies of 2 1 Amino 3 Ethylcyclohexyl Acetic Acid Analogues
Impact of Cyclohexyl Ring Substituents on Biological Activity
The cyclohexyl ring of 2-(1-Amino-3-ethylcyclohexyl)acetic acid serves as a crucial scaffold, and modifications to this ring have a profound impact on the compound's biological activity. Structure-activity relationship (SAR) studies have demonstrated that the nature, size, and position of substituents on the cyclohexyl ring can significantly modulate the binding affinity of these analogues to their biological targets, primarily the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels. researchgate.net
Research into analogues of structurally similar compounds, such as gabapentin (B195806) and pregabalin (B1679071), provides valuable insights. The introduction of alkyl groups at the C-3 position of the cyclohexane (B81311) or related rings has been a key area of investigation. Studies have shown that substitution with methyl or ethyl groups at the C-3 position can lead to a notable decrease in binding affinity for the α2δ subunit, with reductions reported to be in the range of 40 to 100-fold. gpatindia.com This suggests that the space within the binding pocket accommodating this region of the molecule is sterically constrained.
The following interactive table summarizes the impact of various substituents on the cyclohexyl ring on the biological activity of gabapentinoid analogues, offering a comparative view of their binding affinities.
| Compound/Analogue | Cyclohexyl Ring Substituent | α2δ Subunit Binding Affinity (IC50, nM) | Reference |
| Gabapentin | Unsubstituted | 80 | nih.gov |
| Pregabalin (3-isobutyl GABA) | 3-Isobutyl | 80 | nih.gov |
| 3-Methyl substituted analogue | 3-Methyl | Decreased (40-100 fold) | gpatindia.com |
| 3-Ethyl substituted analogue | 3-Ethyl | Decreased (40-100 fold) | gpatindia.com |
These findings underscore the sensitivity of the receptor to the steric bulk at the 3-position of the cyclohexyl ring. The substantial drop in affinity with even small alkyl groups like methyl and ethyl highlights the precise fit required for optimal interaction with the α2δ subunit.
Stereochemical Considerations in SAR
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the structure-activity relationship of this compound analogues. The specific spatial orientation of substituents on the cyclohexyl ring can dramatically influence the molecule's ability to bind to its biological target and elicit a pharmacological response.
The importance of stereochemistry is well-documented in the case of pregabalin (3-isobutyl GABA), a close structural relative. The S(+) enantiomer of 3-isobutyl GABA is a potent anticonvulsant and effectively displaces radiolabeled gabapentin from its binding site. nih.gov In contrast, the R(-) enantiomer is significantly less active in both in vitro binding assays and in vivo models of epilepsy. nih.gov This stereospecificity strongly suggests that the binding pocket of the α2δ subunit has a distinct chiral environment that preferentially accommodates one enantiomer over the other.
This enantiomeric preference is a clear indication that the precise positioning of the alkyl substituent at the C-3 position is crucial for optimal interaction with the receptor. For this compound, it is therefore highly probable that one enantiomer, arising from the chiral center at the 3-position of the ethylcyclohexyl ring, will exhibit significantly greater biological activity than the other. Consequently, the stereoselective synthesis of these analogues is a key consideration in the development of new therapeutic agents in this class to ensure the desired pharmacological effect and to avoid potential off-target effects associated with the less active enantiomer.
Fragment-Based and Scaffold Hopping Approaches in Analog Design
In the pursuit of novel analogues of this compound with improved therapeutic profiles, medicinal chemists employ advanced drug design strategies such as fragment-based drug design (FBDD) and scaffold hopping.
Fragment-Based Drug Design (FBDD) involves identifying small molecular fragments that bind to the biological target and then growing or linking these fragments to create a more potent lead compound. For analogues of this compound, this could involve screening a library of small molecules that mimic portions of the parent compound, such as substituted cyclohexyl fragments or amino acid bioisosteres, to identify novel interactions with the α2δ subunit. While specific examples of FBDD applied directly to this class of compounds are not extensively detailed in the public domain, the principles of FBDD offer a rational approach to explore new chemical space around the core scaffold.
Scaffold hopping is a strategy used to identify structurally novel compounds that retain the biological activity of a known active molecule by modifying its core structure. nih.gov This approach is particularly valuable for generating new intellectual property and improving pharmacokinetic properties. For gabapentinoid analogues, scaffold hopping could involve replacing the cyclohexyl ring with other cyclic or heterocyclic systems while maintaining the crucial spatial arrangement of the amino and acetic acid moieties. For example, five-membered ring analogues of gabapentin, termed "gababutins," have been synthesized and shown to retain high affinity for the gabapentin binding site. researchgate.net This demonstrates that the core scaffold can be altered while preserving the key pharmacophoric features necessary for biological activity. These novel scaffolds can offer advantages in terms of synthetic accessibility, metabolic stability, and patentability.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Target Interactions
No studies describing the simulation of how 2-(1-Amino-3-ethylcyclohexyl)acetic acid binds to specific protein targets were found.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
There is no available research on the use of molecular dynamics to analyze the conformational shapes of this compound or its dynamic behavior when interacting with biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
No QSAR models have been published that include this compound to correlate its chemical structure with its biological activity.
Predictive Modeling for Biological Activity and Pharmacological Effects
No predictive models forecasting the specific biological or pharmacological effects of this compound could be located in the existing scientific literature.
Without specific research on this compound, any discussion on these topics would be speculative and would not meet the required standards of scientific accuracy. Further research and publication in peer-reviewed journals would be necessary to generate the data required to populate these sections.
Metabolic Studies of 2 1 Amino 3 Ethylcyclohexyl Acetic Acid
In Vitro Metabolic Stability Assessment in Biological Matrices
In vitro metabolic stability assays are fundamental in early drug discovery to predict a compound's behavior in vivo. nuvisan.com These assays measure the rate at which a compound is broken down by metabolic enzymes, typically in liver-derived systems. wuxiapptec.com The results, often expressed as the half-life (t½) and intrinsic clearance (CLint), help in forecasting key pharmacokinetic parameters like bioavailability. nih.gov
Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. researchgate.net Microsomal stability assays involve incubating the test compound with liver microsomes and a necessary cofactor, NADPH. researchgate.net The rate of disappearance of the parent compound over time is monitored to determine its metabolic stability. animbiosci.org A high rate of degradation in this assay often suggests that the compound will be rapidly cleared from the body, potentially limiting its therapeutic efficacy. Despite the routine nature of these assays in drug discovery, no data for 2-(1-Amino-3-ethylcyclohexyl)acetic acid has been reported.
Table 1: Hypothetical Data Representation for Microsomal Stability Assessment
| Parameter | Value |
|---|---|
| Test Compound | This compound |
| Biological Matrix | Rat Liver Microsomes |
| Incubation Time (min) | 0, 5, 15, 30, 60 |
| Half-life (t½, min) | Data Not Available |
| Intrinsic Clearance (CLint, µL/min/mg protein) | Data Not Available |
Note: This table is for illustrative purposes only. No experimental data is available for this compound.
Cellular systems, such as cultured hepatocytes, provide a more complete picture of metabolic processes as they contain both Phase I and Phase II enzymes, as well as the necessary cofactors in a more physiologically relevant environment. nuvisan.com Metabolite profiling in these systems aims to identify the various metabolic products (metabolites) formed from the parent compound. bioanalysis-zone.com Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are employed to detect and quantify these metabolites. plos.org Such studies can reveal the primary metabolic pathways and help identify any potentially reactive or pharmacologically active metabolites. For this compound, no such cellular metabolite profiles have been documented.
Identification and Characterization of Metabolites
Following the detection of potential metabolites, their precise chemical structures must be determined. This process, known as metabolite characterization, is crucial for understanding the biotransformation pathways of a drug candidate. Techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are often used to elucidate the structures of isolated metabolites. bioanalysis-zone.comnih.gov Identifying metabolites is essential because they can have their own pharmacological or toxicological profiles. The metabolic pathways for this compound, which could involve processes such as hydroxylation, oxidation, or conjugation, have not been investigated.
Species-Specific Metabolic Pathways in Preclinical Models
The selection of appropriate animal species for nonclinical toxicology studies is heavily dependent on how well their metabolic pathways mimic those of humans. bioivt.com Significant differences in drug metabolism can exist between species (e.g., rats, dogs, monkeys, and humans), which can affect both the efficacy and toxicity profile of a compound. bioivt.com Therefore, comparative in vitro metabolism studies using liver microsomes or hepatocytes from different species are conducted early in the drug development process. nuvisan.com This allows researchers to select the most relevant preclinical models for safety and efficacy testing. There is no available information on the species-specific metabolic pathways for this compound.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Future Research Directions for 2 1 Amino 3 Ethylcyclohexyl Acetic Acid
Exploration of Novel Therapeutic Applications based on Preclinical Findings
Given that 2-(1-Amino-3-ethylcyclohexyl)acetic acid is a derivative of a cyclic amino acid, initial preclinical studies would likely focus on its potential as a modulator of neurological or metabolic pathways. Compounds with similar structures, such as gabapentin (B195806), are known to interact with the nervous system. nih.gov Future research should therefore aim to establish a foundational preclinical evidence base to guide the exploration of its therapeutic applications.
A hypothetical preclinical screening cascade could involve a series of in vitro and in vivo assays to identify potential biological activities. The results of these initial studies would be crucial in directing further, more focused research into specific disease areas. For instance, if preliminary assays indicate an affinity for specific receptors or enzymes, this would warrant a more in-depth investigation into related pathologies.
Table 1: Hypothetical Preclinical Screening Cascade for this compound
| Phase | Assay Type | Objective | Potential Therapeutic Indication |
|---|---|---|---|
| Initial Screening | Receptor Binding Assays | To identify binding affinity to a panel of common CNS receptors (e.g., GABA, NMDA). | Epilepsy, Neuropathic Pain, Anxiety Disorders |
| Enzyme Inhibition Assays | To assess inhibitory activity against key metabolic enzymes. | Metabolic Syndrome, Diabetes | |
| Secondary Validation | Cell-based Functional Assays | To determine the functional consequences of receptor binding or enzyme inhibition. | Confirmation of initial screening results |
| In Vivo Proof-of-Concept | Animal Models of Disease | To evaluate efficacy in established animal models of epilepsy or neuropathic pain. | Validation of therapeutic potential |
Integration of Omics Technologies for Comprehensive Biological Understanding
To gain a deeper understanding of the biological effects of this compound, the integration of various "omics" technologies will be indispensable. These high-throughput methods can provide a holistic view of the molecular changes induced by the compound, offering insights into its mechanism of action and potential off-target effects. nih.gov
Genomics, transcriptomics, proteomics, and metabolomics can be employed to create a comprehensive biological profile of the compound's activity. For example, transcriptomic analysis could reveal changes in gene expression in response to treatment, while metabolomics could identify alterations in metabolic pathways. mdpi.com This multi-omics approach allows for a systems-level understanding that is often missed by more traditional, targeted assays. nih.gov
Table 2: Application of Omics Technologies in the Study of this compound
| Omics Discipline | Methodology | Potential Insights |
|---|---|---|
| Transcriptomics | RNA-Sequencing | Identification of differentially expressed genes and affected cellular pathways. |
| Proteomics | Mass Spectrometry-based Proteomics | Quantification of changes in protein expression and post-translational modifications. |
| Metabolomics | NMR Spectroscopy, Mass Spectrometry | Analysis of changes in endogenous metabolite concentrations, revealing metabolic pathway alterations. |
Development of Advanced In Vitro Models for Enhanced Predictivity
To improve the translation of preclinical findings to clinical outcomes, the use of advanced in vitro models is crucial. Traditional 2D cell cultures often fail to replicate the complexity of human tissues. mdpi.com Therefore, future research on this compound should utilize more physiologically relevant models, such as 3D organoids and organ-on-a-chip systems.
These advanced models can provide a more accurate prediction of a compound's efficacy and potential toxicity in humans. mdpi.com For instance, if the compound is being investigated for neuroprotective effects, neuronal spheroids or a "brain-on-a-chip" model could be employed to study its impact on neuronal viability and function in a more realistic microenvironment.
Targeted Analog Design for Improved Specificity and Efficacy
Once a lead compound with promising biological activity is identified, the process of targeted analog design can begin. This involves the systematic modification of the parent molecule's structure to enhance its desired properties, such as potency, selectivity, and pharmacokinetic profile. The structural features of this compound, including the ethyl group on the cyclohexane (B81311) ring and the amino acid moiety, offer multiple sites for chemical modification.
Structure-activity relationship (SAR) studies would be conducted to understand how different chemical modifications impact the compound's biological activity. Computational modeling and molecular docking studies can aid in the rational design of new analogs with improved interactions with their biological target. smolecule.com This iterative process of design, synthesis, and testing is fundamental to the development of optimized therapeutic agents. nih.gov
Table 3: Potential Analog Design Strategies for this compound
| Structural Modification | Rationale | Desired Outcome |
|---|---|---|
| Modification of the Ethyl Group | To explore the impact of alkyl chain length and branching on potency and selectivity. | Increased target affinity and reduced off-target effects. |
| Substitution on the Cyclohexane Ring | To alter the compound's lipophilicity and conformational properties. | Improved pharmacokinetic properties (e.g., oral bioavailability). |
| Derivatization of the Amino Acid Moiety | To create prodrugs that can enhance delivery to specific tissues or improve solubility. nih.govnih.gov | Enhanced drug delivery and therapeutic index. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(1-Amino-3-ethylcyclohexyl)acetic acid, and how do reaction conditions influence product purity and yield?
- The synthesis typically involves cyclization of precursor amines with acetic acid derivatives under acidic conditions. For example, hydrochlorination of the parent amine with HCl in polar solvents (e.g., ethanol or water) yields the hydrochloride salt, which is purified via recrystallization . Reaction variables such as solvent polarity, temperature (optimized between 40–60°C), and stoichiometric ratios of reagents significantly impact yield (reported 70–85%) and purity. Impurities often arise from incomplete cyclization or oxidation byproducts, requiring rigorous characterization via HPLC and NMR .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and verifying its structural integrity?
- NMR spectroscopy (¹H/¹³C) confirms the cyclohexyl backbone and amine/acetate functional groups, with characteristic shifts at δ 1.2–2.1 ppm (cyclohexyl CH₂) and δ 3.4–3.6 ppm (amine protons). FT-IR identifies N–H stretches (3300–3500 cm⁻¹) and C=O vibrations (1700–1720 cm⁻¹). HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves enantiomeric impurities, while X-ray crystallography validates molecular packing and hydrogen-bonding networks in crystalline forms .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction outcomes for derivatives of this compound under varying catalytic conditions?
- Discrepancies in product distribution (e.g., ketones vs. alcohols in oxidation/reduction) often stem from catalyst selectivity. For instance, Pd/C catalysts favor hydrogenation of the cyclohexyl ring, while Ru-based systems may oxidize the amine group. Systematic Design of Experiments (DoE) with ANOVA analysis isolates critical factors (e.g., pressure, catalyst loading). Cross-referencing with computational models (e.g., DFT for transition-state energetics) helps reconcile conflicting data .
Q. What computational tools are available to predict feasible synthetic pathways for novel derivatives of this compound?
- Retrosynthetic AI platforms (e.g., Reaxys/Pistachio models) propose one-step routes by mining reaction databases. For example, substituting the ethyl group with halogens can be predicted using Template_relevance models, which prioritize SN2 mechanisms or Grignard additions. These tools achieve >85% accuracy in route feasibility when validated against experimental literature .
Q. How do intermolecular interactions such as hydrogen bonding and π-π stacking influence the crystallization behavior of this compound derivatives?
- X-ray studies reveal that carboxyl groups form R₂²(8) hydrogen-bonded dimers (O–H···O distances: 2.65–2.75 Å), stabilizing the crystal lattice. π-π interactions between aromatic substituents (e.g., benzofuran derivatives) enhance packing efficiency, with centroid distances of 3.5–3.8 Å. Solvent polarity modulates these interactions; non-polar solvents (hexane) favor dimerization, while polar aprotic solvents (DMF) disrupt crystallinity .
Q. What experimental strategies can optimize the enantiomeric purity of this compound during asymmetric synthesis?
- Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases in biphasic systems) achieve >90% enantiomeric excess (ee). Dynamic kinetic resolution using Ru catalysts selectively hydrogenates prochiral intermediates. Analytical validation via chiral HPLC (Chiralpak AD-H column) or VCD spectroscopy ensures compliance with pharmacopeial standards .
Q. How does the steric and electronic environment of the cyclohexyl ring in this compound affect its reactivity in nucleophilic substitution reactions?
- The equatorial position of the ethyl group imposes steric hindrance, reducing SN2 reactivity at the amine center. Electron-withdrawing substituents (e.g., nitro groups) increase electrophilicity, accelerating alkylation by 30–40% compared to unsubstituted analogs. Hammett σ⁺ values correlate linearly with reaction rates in kinetic studies .
Q. What are the key considerations when designing stability studies for this compound under physiological conditions for preclinical evaluation?
- Forced degradation studies (pH 1–9, 40–60°C) identify hydrolysis-prone sites (e.g., acetate ester cleavage). LC-MS monitors degradation products, while Arrhenius modeling extrapolates shelf life. Plasma protein binding assays (using ultrafiltration) assess bioavailability, with logP values (~1.5) indicating moderate tissue penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
